Menisporphine
Overview
Description
Menisporphine is a naturally occurring alkaloid that belongs to the oxoisoaporphine subclass of aporphinoid alkaloids. It was first isolated from the plant Menispermum dauricum DC. This compound has garnered significant interest due to its unique structural properties and potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of menisporphine can be achieved through several methods. One notable method involves the photoredox-catalyzed direct C–H arylation of isoquinoline with aryldiazonium salt. This method is mild and efficient, providing a convergent and flexible approach to access diverse isoquinoline structures . Another method involves the regioselective metalation of alkoxy-substituted isoquinolines at C-1, followed by reaction with iodine and subsequent Suzuki cross-coupling .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of isoquinoline derivatives, followed by specific reaction conditions to achieve the desired alkaloid. The use of photoredox catalysis and regioselective metalation are key steps in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Menisporphine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like aryldiazonium salts and halogens are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, quinones, and substituted isoquinolines .
Scientific Research Applications
Menisporphine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Industry: This compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Menisporphine exerts its effects through several mechanisms:
Reactive Oxygen Species Generation: It induces the production of reactive oxygen species, leading to DNA damage and apoptosis in cancer cells.
DNA Binding: This compound can bind to DNA, interfering with its replication and transcription processes.
Telomerase Inhibition: It inhibits the activity of telomerase, an enzyme crucial for the maintenance of telomeres in cancer cells.
Comparison with Similar Compounds
Menisporphine is unique among oxoisoaporphine alkaloids due to its specific structural features and biological activities. Similar compounds include:
Dauriporphine: Another oxoisoaporphine alkaloid with similar antiangiogenic activity.
Sampangine: Known for its anticancer properties and ability to generate reactive oxygen species.
Boldine: An alkaloid with significant anticancer activity, primarily extracted from the boldo tree.
This compound stands out due to its potent telomerase inhibition and DNA binding capabilities, making it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
5,10,11-trimethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-22-11-4-5-12-13(9-11)18(21)16-15-10(6-7-20-17(12)15)8-14(23-2)19(16)24-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRMNRPHVHDOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC=CC4=CC(=C(C(=C43)C2=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232245 | |
Record name | Menisporphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83287-02-9 | |
Record name | Menisporphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083287029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menisporphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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